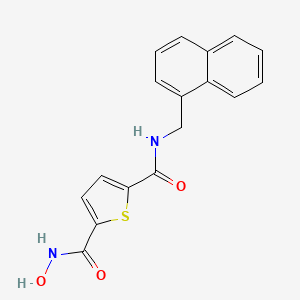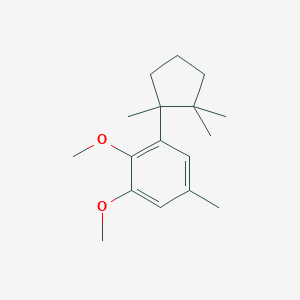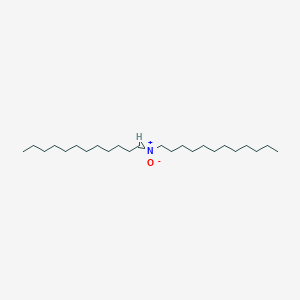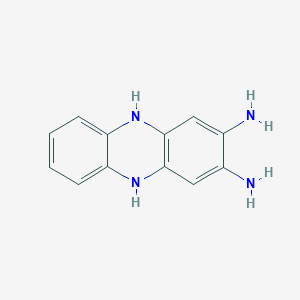
5,10-Dihydrophenazine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydrophenazine-2,3-diamine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The structure of this compound consists of a phenazine core with two amine groups at the 2 and 3 positions, and it is partially hydrogenated at the 5 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazine-2,3-diamine typically involves the reduction of phenazine derivatives. One common method is the reduction of phenazine using sodium dithionite in an aqueous medium. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The phenazine is dissolved in ethanol, and sodium dithionite is added to the solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihydrophenazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully hydrogenated phenazine compounds.
Substitution: The amine groups at the 2 and 3 positions can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is a typical reducing agent used in the synthesis of this compound.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Fully hydrogenated phenazine compounds.
Substitution: N-substituted phenazine derivatives.
Applications De Recherche Scientifique
5,10-Dihydrophenazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5,10-Dihydrophenazine-2,3-diamine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The amine groups at the 2 and 3 positions play a crucial role in binding to molecular targets and facilitating these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10-Dihydro-5,10-dimethylphenazine
- 5,10-Dihydro-5,10-diphenylphenazine
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone
Uniqueness
5,10-Dihydrophenazine-2,3-diamine is unique due to its specific substitution pattern and partial hydrogenation at the 5 and 10 positions. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives. The presence of amine groups at the 2 and 3 positions allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
562858-08-6 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5,10-dihydrophenazine-2,3-diamine |
InChI |
InChI=1S/C12H12N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6,15-16H,13-14H2 |
Clé InChI |
XXSIHXZVKOUCRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


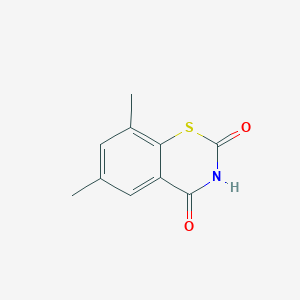
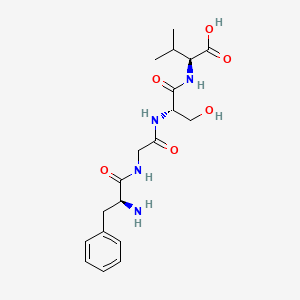
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

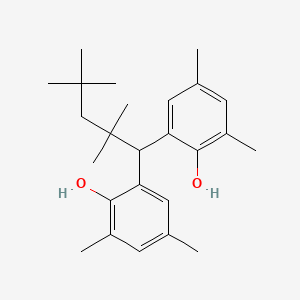
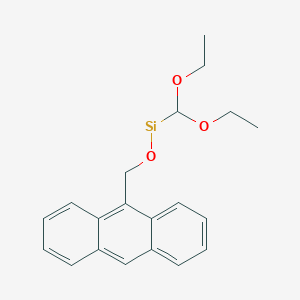
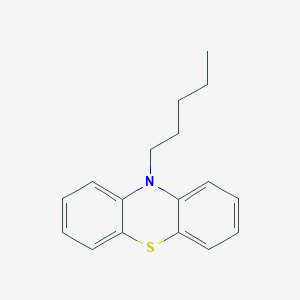

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

